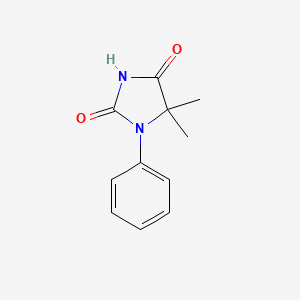
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione is a hydantoin derivative, a class of compounds known for their diverse biological activities. Hydantoins have been studied extensively due to their structural similarity to barbiturates and their role as calcium channel blockers. This compound, like other hydantoins, exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the hydantoin ring .
Industrial Production Methods: Industrial production of this compound often employs the Bucherer-Bergs reaction, which involves the reaction of ketones or aldehydes with ammonium carbonate and potassium cyanide. This method is favored for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding imidazolidine derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced hydantoin derivatives.
Substitution: Substitution reactions often occur at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted hydantoins, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Hydantoin derivatives, including this compound, are investigated for their anticonvulsant, antiarrhythmic, and antimicrobial properties.
Industry: It finds applications in the development of agrochemicals, such as herbicides and fungicides
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione involves its interaction with calcium channels, leading to the inhibition of calcium influx. This action is similar to other hydantoin derivatives, which are known to stabilize neuronal membranes and prevent hyperexcitability. The compound’s molecular targets include voltage-gated calcium channels, and its effects are mediated through the modulation of these channels .
Vergleich Mit ähnlichen Verbindungen
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar in structure and used for its anticonvulsant properties.
Fosphenytoin: A prodrug of phenytoin with improved solubility and bioavailability.
Uniqueness: 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dimethyl and phenyl substitutions enhance its lipophilicity and ability to cross biological membranes, making it a potent candidate for drug development .
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
5,5-dimethyl-1-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(14)12-10(15)13(11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,14,15) |
InChI-Schlüssel |
NNBYRMSGXQVCQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=O)N1C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















